- Synthesis of N-Methylene Linker Containing Phthalimide Bearing-1H-1,2,3-Triazole by Click Chemistry Approach: Anticancer Activity in Human Cells, Polycyclic Aromatic Compounds, 2023, 43(6), 5354-5374
Cas no 96686-51-0 (N-(4-Bromo-2-methylphenyl)-2-chloroacetamide)
96686-51-0 structure
Product Name:N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
Numéro CAS:96686-51-0
Le MF:C9H9BrClNO
Mégawatts:262.53086066246
MDL:MFCD00157388
CID:808229
PubChem ID:2097895
Update Time:2024-10-25
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Propriétés chimiques et physiques
Nom et identifiant
-
- Acetamide,N-(4-bromo-2-methylphenyl)-2-chloro-
- N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
- 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide
- Chlor-essigsaeure-(4-brom-2-methyl-anilid)
- chloro-acetic acid-(4-bromo-2-methyl-anilide)
- Cosan 528
- N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide
- N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (ACI)
- o-Acetotoluidide, 4′-bromo-2-chloro- (6CI)
- N-(4-Bromo-2-methylpheny)-2-chloroacetamide
- BS-10030
- ALBB-002465
- PD086806
- Acetamide, N-(4-bromo-2-methylphenyl)-2-chloro-
- Cosan528;Cosan-528
- HY-101424
- CHLORO-N-(2-METHYL-4-BROMOPHENYL)ACETAMIDE, 2-
- CHEMBL3182115
- CAS-96686-51-0
- IET96B4GGF
- Cosan-528
- Tox21_301981
- CS-0021320
- AKNLFHJQVCPHHO-UHFFFAOYSA-N
- DTXCID5021411
- EN300-07748
- SCHEMBL3629114
- Z56974768
- BCP20777
- DTXSID7041411
- MFCD00157388
- AKOS000199389
- NS00120117
- Cosan528
- 96686-51-0
- BBL013579
- N16796
- Q27280689
- UNII-IET96B4GGF
- Cosan-528?
- NCGC00255524-01
- STK116760
- GLXC-10814
- 4'-BROMO-2-CHLORO-O-ACETOTOLUIDIDE
- DA-55825
-
- MDL: MFCD00157388
- Piscine à noyau: 1S/C9H9BrClNO/c1-6-4-7(10)2-3-8(6)12-9(13)5-11/h2-4H,5H2,1H3,(H,12,13)
- La clé Inchi: AKNLFHJQVCPHHO-UHFFFAOYSA-N
- Sourire: O=C(CCl)NC1C(C)=CC(Br)=CC=1
Propriétés calculées
- Qualité précise: 260.95600
- Masse isotopique unique: 260.956
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 189
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 29.1A^2
Propriétés expérimentales
- Dense: 1.578
- Point d'ébullition: 372.3°Cat760mmHg
- Point d'éclair: 179°C
- Indice de réfraction: 1.612
- Le PSA: 29.10000
- Le LogP: 3.00780
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Données douanières
- Code HS:2924299090
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 039172-1g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 1g |
£205.00 | 2022-03-01 | ||
| Fluorochem | 039172-5g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 5g |
£715.00 | 2022-03-01 | ||
| Fluorochem | 039172-10g |
N-(4-Bromo-2-methyl-phenyl)-2-chloro-acetamide |
96686-51-0 | 10g |
£1225.00 | 2022-03-01 | ||
| TRC | B808075-25mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 25mg |
$ 57.00 | 2023-09-08 | ||
| TRC | B808075-50mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 50mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B808075-250mg |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide |
96686-51-0 | 250mg |
$ 115.00 | 2023-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-1mg |
Cosan528 |
96686-51-0 | 95% | 1mg |
¥349.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-5mg |
Cosan528 |
96686-51-0 | 95% | 5mg |
¥1,570.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872210-bulk |
Cosan528 |
96686-51-0 | 95% | bulk |
¥POA | 2022-09-02 | |
| DC Chemicals | DC10686-100 mg |
Cosan-528 |
96686-51-0 | >98% | 100mg |
$400.0 | 2022-02-28 |
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Acetone ; 15 min, 0 °C; 2 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 15 °C; 15 h, 25 - 30 °C
1.2 Solvents: Water
1.2 Solvents: Water
Référence
- A process for the synthesis of anthranilic acid/amide compounds and intermediates thereof, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 3 - 6 h, rt
Référence
- Thiazolidinedione "Magic Bullets" Simultaneously Targeting PPARγ and HDACs: Design, Synthesis, and Investigations of their In Vitro and In Vivo Antitumor Effects, Journal of Medicinal Chemistry, 2021, 64(10), 6949-6971
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 0 °C; overnight, rt
Référence
- Discovery of 5-naphthylidene-2,4-thiazolidinedione derivatives as selective HDAC8 inhibitors and evaluation of their cytotoxic effects in leukemic cell lines, Bioorganic Chemistry, 2020, 95,
Méthode de production 5
Conditions de réaction
Référence
- Synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide as a novel antifungal agent in coatings, Huaxue Shijie, 1997, 38(3), 145-147
Méthode de production 6
Conditions de réaction
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; 2 h, 0 - 5 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
1.2 Reagents: Sodium bisulfite Solvents: Water
Référence
- Application and synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide, Jiangxi Shifan Daxue Xuebao, 2002, 26(3), 239-241
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 24 h, rt
Référence
- Hydroxy Cinnamic Acid Derivatives as Partial PPARγ Agonists: In silico Studies, Synthesis and Biological Characterization Against Chronic Myeloid Leukemia Cell Line (K562), Anti-Cancer Agents in Medicinal Chemistry, 2017, 17(4), 524-541
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ; 30 min, rt; 1 h, rt
Référence
- Synthesis and Biological Evaluation of Dithiobisacetamides as Novel Urease Inhibitors, ChemMedChem, 2022, 17(2),
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ; 1 d, cooled
Référence
- Benzylidene thiazolidinediones: Synthesis, in vitro investigations of antiproliferative mechanisms and in vivo efficacy determination in combination with Imatinib, Bioorganic & Medicinal Chemistry Letters, 2020, 30(23),
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; cooled
Référence
- Design, Synthesis, and Bioactivity of α-Ketoamide Derivatives Bearing a Vanillin Skeleton for Crop Diseases, Journal of Agricultural and Food Chemistry, 2020, 68(27), 7226-7234
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Référence
- Design, synthesis and biological potential of heterocyclic benzoxazole scafolds as promising antimicrobial and anticancer agents, Chemistry Central Journal, 2018, 12,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Disarming Pseudomonas aeruginosa Virulence Factor LasB by Leveraging a Caenorhabditis elegans Infection Model, Chemistry & Biology (Oxford, 2015, 22(4), 483-491
Méthode de production 13
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 1 h, 0 °C → 25 °C
Référence
- Evaluation of glycolamide esters of indomethacin as potential cyclooxygenase-2 (COX-2) inhibitors, Bioorganic & Medicinal Chemistry, 2006, 14(14), 4820-4833
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Raw materials
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Preparation Products
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:96686-51-0)N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
Numéro de commande:A902758
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:12
Prix ($):160.0/512.0
Courriel:sales@amadischem.com
N-(4-Bromo-2-methylphenyl)-2-chloroacetamide Littérature connexe
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:96686-51-0)N-(4-Bromo-2-methylphenyl)-2-chloroacetamide
Pureté:99%/99%
Quantité:1g/5g
Prix ($):160.0/512.0